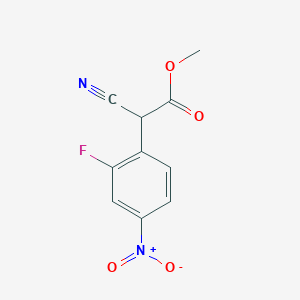

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

説明

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS: 1381944-42-8) is a nitro-substituted aromatic ester featuring a cyano group at the α-position and a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₇FN₂O₄ (MW: 226.17), and it is synthesized via condensation reactions under acidic conditions . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic additions and cyclization reactions.

特性

IUPAC Name |

methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(13(15)16)4-9(7)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSJUMIYXYSMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further reacted with a fluorinating agent to introduce the fluoro group. The final step involves the esterification of the cyano group to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and hydrolyzing agents. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.

科学的研究の応用

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW | Purity | Key Substituents |

|---|---|---|---|---|---|

| Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate | 1381944-42-8 | C₁₀H₇FN₂O₄ | 226 | 98% | 2-F, 4-NO₂, α-CN |

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | 1381944-42-8 | C₁₀H₇FN₂O₄ | 226 | 98% | 4-F, 2-NO₂, α-CN |

| Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | 1160623-38-0 | C₁₀H₁₀FNO₄ | 227 | N/A | 2-F, 4-NO₂ |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | 169339-41-7 | C₉H₈FNO₄ | 213 | N/A | 3-F, 4-NO₂ |

| Methyl 2-fluoro-2-(2-nitro-4-CF₃-phenyl)acetate | N/A | C₁₀H₇F₄NO₄ | 285 | N/A | 2-F, 2-NO₂, 4-CF₃ |

Key Research Findings

- Electronic Effects: The cyano group in the target compound increases α-hydrogen acidity (pKa ~8-10) compared to non-cyano analogs (pKa ~10-12) .

- Synthetic Yields : Methyl esters generally achieve higher yields (e.g., 33% for methyl vs. 29% for ethyl in analogous reactions) due to better leaving-group ability .

- Applications: Cyano-containing derivatives are preferred in heterocycle synthesis (e.g., pyrroles and pyridines), while trifluoromethyl analogs excel in agrochemical precursors .

生物活性

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS: 2140326-64-1) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate contains a cyano group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 225.17 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups enhance the compound's binding affinity and specificity for its targets, which can lead to varied biological effects depending on the specific application.

Biological Applications

- Antitumor Activity : Recent studies have indicated that compounds similar to methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate exhibit significant antitumor properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468 .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may interfere with key metabolic pathways by inhibiting enzymes involved in cell division and growth, making it a candidate for further development in cancer therapeutics .

- Biochemical Probes : Due to its reactive functional groups, methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | Fluoro group at position 4 | Similar antitumor activity |

| Methyl 2-cyano-2-(2-chloro-4-nitrophenyl)acetate | Chloro group instead of fluoro | Altered reactivity; potential for different targets |

| Methyl 2-cyano-2-(2-fluoro-4-aminophenyl)acetate | Amino group instead of nitro | Significantly different biological activity |

This table highlights how variations in functional groups can lead to differences in biological activity and applications.

Case Studies

- Study on Antitumor Efficacy : A study conducted on several derivatives of methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate demonstrated that certain modifications enhanced their potency against TNBC cells. The results indicated a dose-dependent response with IC50 values improving by up to five-fold compared to baseline compounds .

- Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes revealed that it could effectively inhibit key metabolic pathways involved in cell growth. This finding suggests potential applications in developing targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。